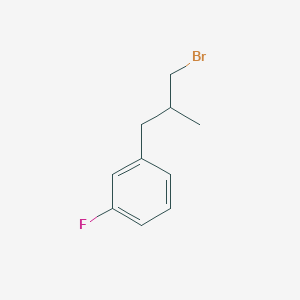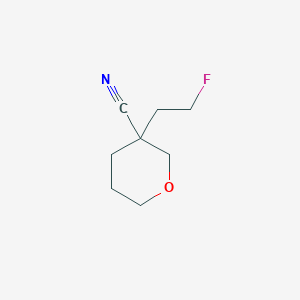
3-(2-Fluoroethyl)oxane-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Fluoroethyl)oxane-3-carbonitrile is a chemical compound with the molecular formula C8H12FNO and a molecular weight of 157.19 g/mol . It is characterized by the presence of a fluoroethyl group attached to an oxane ring, which also bears a carbonitrile group. This compound is primarily used for research purposes in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoroethyl)oxane-3-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-fluoroethyl bromide with oxane-3-carbonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
3-(2-Fluoroethyl)oxane-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted oxane derivatives.
科学的研究の応用
3-(2-Fluoroethyl)oxane-3-carbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2-Fluoroethyl)oxane-3-carbonitrile involves its interaction with specific molecular targets. The fluoroethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The carbonitrile group can also interact with nucleophiles, leading to various biochemical effects. Detailed studies on the exact molecular pathways are still ongoing.
類似化合物との比較
Similar Compounds
- 3-(2-Chloroethyl)oxane-3-carbonitrile
- 3-(2-Bromoethyl)oxane-3-carbonitrile
- 3-(2-Iodoethyl)oxane-3-carbonitrile
Uniqueness
3-(2-Fluoroethyl)oxane-3-carbonitrile is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and physical properties. The fluorine atom’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions compared to its chloro, bromo, and iodo counterparts.
特性
分子式 |
C8H12FNO |
|---|---|
分子量 |
157.19 g/mol |
IUPAC名 |
3-(2-fluoroethyl)oxane-3-carbonitrile |
InChI |
InChI=1S/C8H12FNO/c9-4-3-8(6-10)2-1-5-11-7-8/h1-5,7H2 |
InChIキー |
YPXXCIGRCHSZRS-UHFFFAOYSA-N |
正規SMILES |
C1CC(COC1)(CCF)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


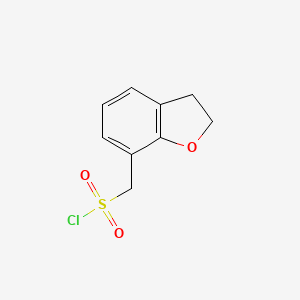

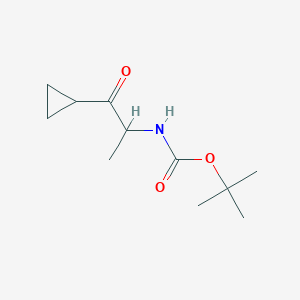
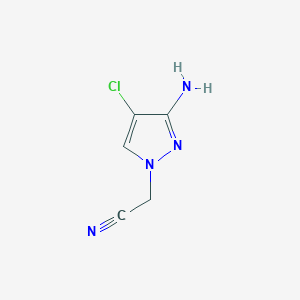


![Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13161606.png)
![4-{[1-(bromomethyl)cyclopropyl]methyl}-1-methyl-1H-1,2,3-triazole](/img/structure/B13161614.png)
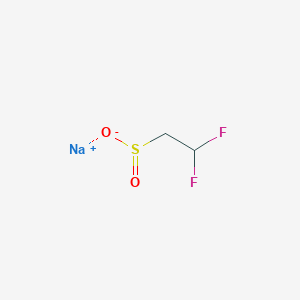
![9-(Cyclopropylmethyl)-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13161638.png)
![2-chloro-1-[1-(3,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13161641.png)

